6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one

medicinal chemistry cross-coupling building block diversification

6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one (CAS 943750-46-7) is a brominated dihydroisoquinolinone with the molecular formula C11H12BrNO and a molecular weight of 254.12 g/mol. It features a 6-bromo substituent on the aromatic ring, geminal dimethyl groups at the C-1 position, and a lactam carbonyl at the C-3 position of the partially saturated isoquinoline bicyclic framework.

Molecular Formula C11H12BrNO
Molecular Weight 254.127
CAS No. 943750-46-7
Cat. No. B2527264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one
CAS943750-46-7
Molecular FormulaC11H12BrNO
Molecular Weight254.127
Structural Identifiers
SMILESCC1(C2=C(CC(=O)N1)C=C(C=C2)Br)C
InChIInChI=1S/C11H12BrNO/c1-11(2)9-4-3-8(12)5-7(9)6-10(14)13-11/h3-5H,6H2,1-2H3,(H,13,14)
InChIKeyXXCRZDLMXMERTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one (CAS 943750-46-7): Structural Identity and Procurement-Relevant Specifications


6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one (CAS 943750-46-7) is a brominated dihydroisoquinolinone with the molecular formula C11H12BrNO and a molecular weight of 254.12 g/mol [1]. It features a 6-bromo substituent on the aromatic ring, geminal dimethyl groups at the C-1 position, and a lactam carbonyl at the C-3 position of the partially saturated isoquinoline bicyclic framework [1]. The compound is a solid with a reported melting point range of 212–215 °C and a calculated partition coefficient (XLogP3-AA) of 2.0, indicating moderate lipophilicity [1]. It is commercially available from multiple suppliers at purities ranging from 95% to 98% and is primarily employed as a versatile synthetic intermediate for diversification via palladium-catalyzed cross-coupling at the C-6 bromine position [2].

Why 6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one Cannot Be Interchanged with Generic Dihydroisoquinolinone Analogs


Substituting 6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one with a generic dihydroisoquinolinone analog in a research or production workflow introduces several scientifically material risks. First, the C-6 bromine atom is not an inert structural feature but an essential synthetic handle enabling site-selective palladium-catalyzed cross-coupling chemistry (Suzuki-Miyaura, Buchwald-Hartwig, and related reactions) [1]. Replacement with a non-brominated or differently positioned bromo analog eliminates or alters this reactivity vector. Second, the 1,1-gem-dimethyl substitution is a critical steric and electronic modifier: it blocks metabolic oxidation at the benzylic C-1 position and restricts conformational freedom of the partially saturated ring, properties absent in des-methyl or mono-methyl congeners [2]. Third, positional isomerism of the bromine substituent has been demonstrated to produce up to 10-fold differences in target selectivity within the dihydroisoquinolinone series, as shown in engineered PARP10 systems where C-7 bromo analogs exhibited marked selectivity over wild-type enzyme while alternative-position isomers did not [3]. For procurement decisions, generic substitution therefore risks both synthetic failure at the chemistry stage and irreproducible biological outcomes in downstream assays.

Quantitative Differentiation Evidence for 6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one Versus Closest Analogs


C-6 Bromine Position Enables Unique Cross-Coupling Reactivity Vector Unavailable to 5-Br and 7-Br Positional Isomers

The C-6 bromine substituent on 6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one provides a sterically accessible and electronically activated site for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. In contrast, the 5-bromo positional isomer (CAS 1780872-90-3) places the bromine at a sterically hindered peri-like position adjacent to the C-4 methylene, while the 7-bromo isomer (CAS 943751-93-7) positions bromine para to the ring junction, each producing distinct electronic environments and coupling efficiencies [1]. The 6-position bromine benefits from a calculated Hammett σₚ value of approximately +0.23 (vs. σₘ of +0.39 for the 5-position in analogous tetrahydroisoquinoline systems), translating to more predictable and often higher-yielding cross-coupling outcomes [2]. This differential is consistent with the broader literature demonstrating that 6-bromo-dihydroisoquinolines serve as privileged modular building blocks for library synthesis via regioselective diversification strategies [1].

medicinal chemistry cross-coupling building block diversification

1,1-Gem-Dimethyl Substitution Enforces Conformational Restraint and Blocks Metabolic Oxidation at the Benzylic Position Relative to Non-Methylated Analogs

The 1,1-gem-dimethyl motif in 6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one serves two critical functions absent in non-methylated dihydroisoquinolinone analogs such as 5-bromo-1,2-dihydroisoquinolin-3(4H)-one (CAS 1780872-90-3) or 7-bromo-1,2-dihydroisoquinolin-3(4H)-one (CAS 943751-93-7). First, the quaternary center at C-1 eliminates the possibility of cytochrome P450-mediated oxidation at the benzylic position, a common metabolic soft spot in tetrahydroisoquinoline and dihydroisoquinoline scaffolds [1]. Second, the gem-dimethyl group restricts the conformational flexibility of the partially saturated ring, biasing the scaffold toward a specific low-energy conformer—a property exploited in the design of the clinical MDM2 inhibitor NVP-CGM097, where analogous conformational constraint via substitution at the equivalent position was essential for achieving low-nanomolar potency (IC₅₀ = 1.7 nM in TR-FRET assay) [2]. In contrast, the non-methylated analogs retain conformational degrees of freedom that can reduce binding affinity and introduce entropic penalties in target engagement [2].

drug design metabolic stability conformational analysis

Carbonyl at C-3 Position Creates a Distinct Lactam Hydrogen-Bonding Pharmacophore Relative to C-1 Carbonyl Regioisomers

6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one features a lactam carbonyl at the C-3 position with the amide NH directly adjacent (C-2 position), forming a hydrogen bond donor-acceptor pair distinct from the 1(2H)-one regioisomer 6-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 1396777-58-4), where the carbonyl is at C-1 and the NH is at the C-2 position, creating a reversed amide orientation . This difference in carbonyl positioning alters both the hydrogen-bonding geometry (donor-acceptor distance and angle) and the electron density distribution across the aromatic ring, as reflected in the distinct computed properties: the target compound has a hydrogen bond donor count of 1 and acceptor count of 1 [1], while the 1(2H)-one regioisomer, despite sharing the same molecular formula (C11H12BrNO) and molecular weight (254.12 Da), exhibits different hydrogen-bonding vector orientation due to the reversed lactam geometry . Dihydroisoquinolinone-based inhibitors of leucine aminopeptidase (LAP) have been shown to form critical hydrogen bonds with Gly362 in the LAP active site via the carbonyl oxygen, and the precise position of the carbonyl determines whether this interaction is geometrically feasible [2].

pharmacophore modeling hydrogen bonding target recognition

Positional Bromine Isomerism Drives ≥10-Fold Target Selectivity Differences Within the Dihydroisoquinolinone Class

Direct experimental evidence from the dihydroisoquinolinone class demonstrates that bromine positional isomerism profoundly affects biological target selectivity. In a chemical genetics study of PARP10 inhibition, a C-7 bromo-substituted 3,4-dihydroisoquinolin-1(2H)-one analog exhibited approximately 10-fold selectivity for the engineered LG-PARP10 mutant over wild-type PARP10, while C-5 and alternate-position bromo analogs showed substantially different selectivity profiles [1]. Although this specific study employed 1(2H)-one rather than 3(4H)-one scaffolds, the underlying principle—that bromine position governs molecular recognition at the target level—is directly transferable across the dihydroisoquinolinone class [1]. Extrapolating to 6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, the C-6 bromine position is predicted to engage distinct steric and electrostatic environments in bromodomain or other acetyl-lysine reader domains compared to 5-bromo or 7-bromo isomers [2]. The broader dihydroisoquinolinone class has demonstrated activity across multiple therapeutic targets including PARP1/2 [3], MDM2-p53 [4], BACE-1 [5], and leucine aminopeptidase [6], with substitution pattern consistently emerging as a key determinant of target potency and selectivity.

PARP inhibition selectivity positional isomerism chemical genetics

Physicochemical Property Differentiation: Melting Point, logP, and Topological Polar Surface Area vs. Closest Analogs

6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one exhibits a melting point range of 212–215 °C , which differs from the melting point of its non-brominated parent 1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one (typically lower, ~130–150 °C in analogous des-bromo tetrahydroisoquinolines) due to the increased molecular weight and enhanced crystal packing contributed by the heavy bromine atom [1]. The computed logP (XLogP3-AA = 2.0) places this compound in a moderate lipophilicity range—sufficiently lipophilic for membrane permeability in cell-based assays yet hydrophilic enough for aqueous solubility in biochemical screening formats [1]. The topological polar surface area (TPSA = 29.1 Ų) is below the 60 Ų threshold commonly associated with poor oral absorption, predicting favorable passive permeability [1]. In contrast, the 1(2H)-one regioisomer 6-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 1396777-58-4), despite identical molecular formula, may exhibit different chromatographic retention behavior and solubility characteristics due to altered intramolecular hydrogen-bonding patterns between the lactam NH and solvent . These measurable differences provide practical quality-control and formulation differentiation between structurally similar procurement options.

physicochemical profiling formulation quality control

Commercial Purity Benchmarking: ≥97–98% Purity with Full Analytical Characterization Enables Reproducible Downstream Chemistry

6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is commercially available at ≥97% purity (Wanvibio) and 98% purity (Leyan) , with a minimum specification of 95% from other suppliers (CymitQuimica) . This purity tier is appropriate for use as a synthetic intermediate in palladium-catalyzed cross-coupling reactions, where the presence of debrominated impurity (1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one) at ≥2–3% could compete for catalyst loading and reduce coupling efficiency [1]. In contrast, the 5-bromo and 7-bromo positional isomers (CAS 1780872-90-3 and 943751-93-7) are typically available at 95% purity from fewer suppliers, potentially introducing greater batch-to-batch variability . The compound is supplied with full analytical documentation including NMR and HPLC characterization from major vendors , and is stored sealed in dry conditions at 2–8 °C with room-temperature shipping stability . The GHS hazard classification (H315: skin irritation; H319: eye irritation; H335: respiratory irritation) is consistent with halogenated aromatic compounds and informs appropriate laboratory handling protocols.

quality control purity specification procurement reproducibility

Optimal Application Scenarios for 6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one Where Analog Substitution Is Contraindicated


Suzuki-Miyaura Library Diversification at the C-6 Position for Medicinal Chemistry SAR Exploration

This compound is optimally deployed as a modular building block for generating diverse C-6 arylated or heteroarylated dihydroisoquinolinone libraries via Suzuki-Miyaura cross-coupling. The C-6 bromine serves as a reliable electrophilic partner for boronic acid/ester coupling, enabling systematic exploration of aryl, heteroaryl, and vinyl substituent effects on biological activity [1]. The pre-installed 1,1-dimethyl motif eliminates the need for subsequent metabolic protection of the benzylic position, streamlining the SAR workflow [2]. The availability of this compound at ≥97% purity minimizes debrominated impurity interference that could otherwise sequester palladium catalyst and reduce coupling yields. In this scenario, substitution with a 5-bromo or 7-bromo positional isomer would produce libraries with fundamentally different substituent vectors relative to the scaffold, invalidating structure-activity correlations and potentially missing active chemotypes entirely [3].

Buchwald-Hartwig C-N Coupling for Generating C-6 Aminated Dihydroisoquinolinone Probe Molecules

The C-6 bromine of 6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one can be exploited for Buchwald-Hartwig amination to install primary, secondary, or aryl amine diversity at the 6-position [1]. This is particularly valuable for generating tool compounds or probe molecules targeting bromodomain-containing proteins (e.g., BRD4), where the dihydroisoquinolinone scaffold has been identified as a privileged BET inhibitor chemotype in patent literature [4]. The 6-position amination vector projects substituents into a region of the BET bromodomain binding pocket distinct from that accessed by C-5 or C-7 substitution, based on co-crystal structure analysis of related dihydroisoquinolinone BET inhibitors [4]. Using a non-brominated analog in this workflow would require de novo installation of a halogen handle, adding 2–3 synthetic steps and reducing overall yield.

Metabolically Shielded Fragment or Scaffold for Lead Optimization Programs Targeting the p53-MDM2 Interaction

The 1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one core, exemplified by this 6-bromo derivative, represents a metabolically shielded scaffold for programs targeting protein-protein interactions such as p53-MDM2 [2]. The clinical candidate NVP-CGM097 demonstrated that conformational constraint via substitution at the equivalent position was essential for achieving single-digit nanomolar MDM2 binding affinity (IC₅₀ = 1.7 nM) [5]. The 6-bromo substituent provides a convenient vector for further optimization while the gem-dimethyl group protects the benzylic position from oxidative metabolism [2]. In this context, procurement of a non-methylated or mono-methylated analog would introduce a metabolic liability that could confound in vivo pharmacokinetic studies and obscure true structure-activity relationships.

Quality-Control Reference Standard for Regioisomer Identity Verification in Compound Management

The well-defined melting point (212–215 °C) , chromatographic retention characteristics, and distinct InChIKey (XXCRZDLMXMERTI-UHFFFAOYSA-N) [6] of 6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one make it suitable as a reference standard for verifying the identity of received material against potentially mislabeled regioisomers (e.g., 5-Br, 7-Br, or 8-Br analogs, or 1(2H)-one vs. 3(4H)-one regioisomers). Given that positional isomers share identical molecular formula (C11H12BrNO) and molecular weight (254.12 Da) but differ in biological activity profiles [3], routine identity verification by melting point or HPLC co-injection against an authenticated reference sample of the correct regioisomer is a critical quality-control gate that prevents costly downstream experimental artifacts.

Quote Request

Request a Quote for 6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.